2-((1-methyl-1H-tetrazol-5-yl)thio)-1-(4-(thiophen-3-ylmethyl)piperazin-1-yl)ethanone
Description
This compound features a tetrazole ring (substituted with a methyl group at the 1-position), a thioether linkage, and a piperazine moiety bearing a thiophen-3-ylmethyl substituent. Its molecular architecture combines heterocyclic diversity (tetrazole and piperazine) with sulfur-based and aromatic (thiophene) functionalities, making it a candidate for pharmacological exploration, particularly in antiproliferative or receptor-targeted applications .
Properties
IUPAC Name |
2-(1-methyltetrazol-5-yl)sulfanyl-1-[4-(thiophen-3-ylmethyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6OS2/c1-17-13(14-15-16-17)22-10-12(20)19-5-3-18(4-6-19)8-11-2-7-21-9-11/h2,7,9H,3-6,8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJCAQSGQIHFLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)N2CCN(CC2)CC3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-methyl-1H-tetrazol-5-yl)thio)-1-(4-(thiophen-3-ylmethyl)piperazin-1-yl)ethanone typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of nitriles with sodium azide under acidic conditions.
Thioether Formation: The tetrazole derivative is then reacted with a thiol compound to form the thioether linkage.
Piperazine Derivative Synthesis: The piperazine ring is synthesized separately, often starting from piperazine and introducing the thiophene moiety through alkylation reactions.
Coupling Reaction: The final step involves coupling the piperazine derivative with the tetrazole-thioether intermediate under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.
Substitution: The piperazine and thiophene rings can undergo various substitution reactions, introducing different functional groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution reagents can be employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-((1-methyl-1H-tetrazol-5-yl)thio)-1-(4-(thiophen-3-ylmethyl)piperazin-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential anticancer properties, particularly in targeting specific cancer cell pathways.
Mechanism of Action
The mechanism of action of this compound depends on its specific application:
Antimicrobial Activity: It may inhibit bacterial or fungal enzymes, disrupting essential metabolic pathways.
Anticancer Activity: It could interfere with cell division or induce apoptosis in cancer cells by targeting specific molecular pathways.
Comparison with Similar Compounds
Comparative Data Tables
Table 1: Physicochemical Properties of Selected Compounds
Research Findings and Implications
- Antiproliferative Potential: Piperazine-sulfonamide-tetrazole hybrids (e.g., 7a–x) showed IC₅₀ values of 2–10 μM against cancer cell lines, suggesting the target compound’s thiophene substitution may enhance selectivity .
- Metabolic Stability : Thiophene’s aromaticity may improve metabolic stability compared to sulfonyl groups, which are prone to enzymatic reduction .
- Toxicity Considerations : Analogues with chlorinated substituents (e.g., 6a–p) exhibited hepatotoxicity in preliminary studies, underscoring the need for safety profiling of the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
